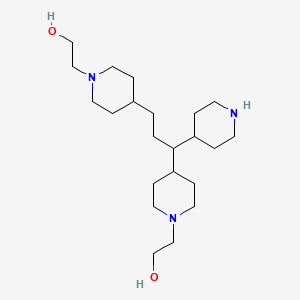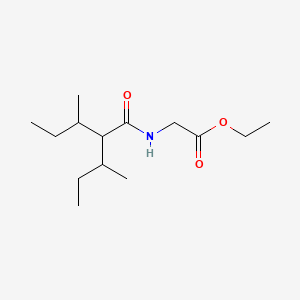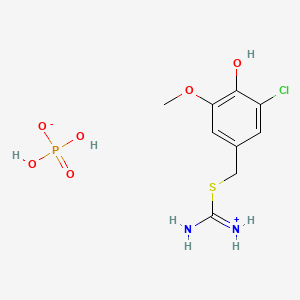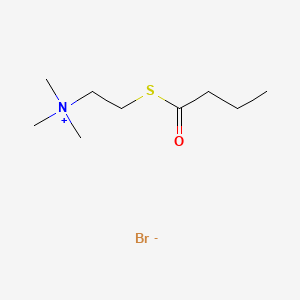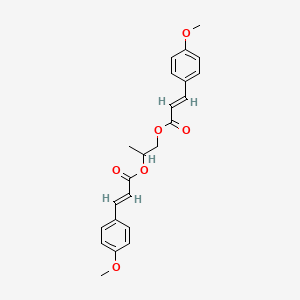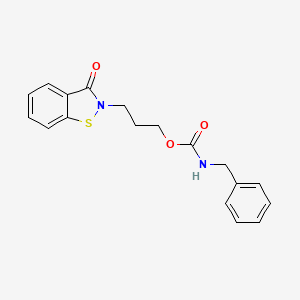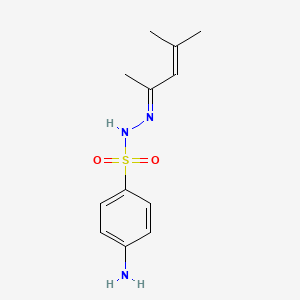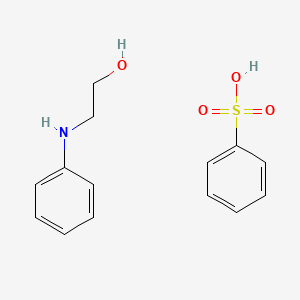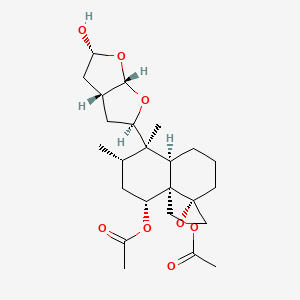
17beta-Hydroxyandrost-4-en-3-one 3,3-dimethylbutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17beta-Hydroxyandrost-4-en-3-one 3,3-dimethylbutyrate is a synthetic derivative of testosterone, a primary male anabolic-androgenic steroid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17beta-Hydroxyandrost-4-en-3-one 3,3-dimethylbutyrate typically involves the esterification of 17beta-Hydroxyandrost-4-en-3-one (testosterone) with 3,3-dimethylbutyric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
17beta-Hydroxyandrost-4-en-3-one 3,3-dimethylbutyrate undergoes various chemical reactions, including:
Oxidation: Conversion to 17-oxo derivatives.
Reduction: Formation of 17beta-hydroxy derivatives.
Substitution: Introduction of different functional groups at specific positions
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .
Scientific Research Applications
17beta-Hydroxyandrost-4-en-3-one 3,3-dimethylbutyrate has several scientific research applications:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of other steroid derivatives.
Biology: Employed in studies related to hormone regulation and receptor binding.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and treatment of certain cancers.
Industry: Utilized in the production of pharmaceuticals and as a standard in quality control processes
Mechanism of Action
The mechanism of action of 17beta-Hydroxyandrost-4-en-3-one 3,3-dimethylbutyrate involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates gene expression and protein synthesis, leading to its anabolic and androgenic effects. The molecular targets include various enzymes and signaling pathways involved in cellular growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
- Testosterone Enanthate
- Testosterone Cypionate
- Testosterone Decanoate
- Testosterone Undecanoate
Uniqueness
17beta-Hydroxyandrost-4-en-3-one 3,3-dimethylbutyrate is unique due to its specific ester group, which influences its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This makes it distinct from other testosterone derivatives in terms of its duration of action and potency .
Properties
CAS No. |
38965-27-4 |
|---|---|
Molecular Formula |
C25H38O3 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3,3-dimethylbutanoate |
InChI |
InChI=1S/C25H38O3/c1-23(2,3)15-22(27)28-21-9-8-19-18-7-6-16-14-17(26)10-12-24(16,4)20(18)11-13-25(19,21)5/h14,18-21H,6-13,15H2,1-5H3/t18-,19-,20-,21-,24-,25-/m0/s1 |
InChI Key |
LVMDQTKLLVECJT-FYVXYBBASA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CC(C)(C)C)CCC4=CC(=O)CC[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CC(C)(C)C)CCC4=CC(=O)CCC34C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


